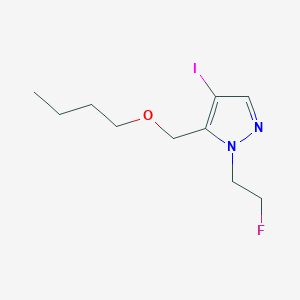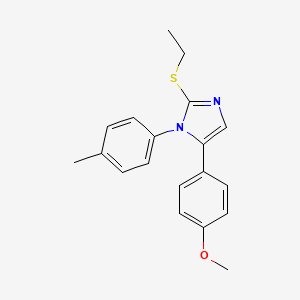![molecular formula C12H13FO2 B2516306 1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1546169-71-4](/img/structure/B2516306.png)
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid" is a structurally complex molecule that incorporates a cyclopropane ring, a carboxylic acid group, and a substituted phenyl group. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, molecular structure, and reactivity of related cyclopropane derivatives and fluorinated compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves multi-step reactions, starting from various precursors. For instance, the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by Curtius rearrangement and deprotection steps . Similarly, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid includes nucleophilic substitution and ester hydrolysis . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the strain in the three-membered ring and the spatial orientation of substituents. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined using X-ray diffraction, revealing the orthogonal orientation of the carboxylic group to the cyclopropane ring and specific dihedral angles between the phenyl rings and the cyclopropane ring . These structural details are crucial for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring cleavage and substitution. The conversion of carboxylic esters into fluorinated ketones via ring cleavage of cyclopropanol intermediates has been demonstrated, with sulfinate salts serving as fluoroalkylating reagents . Additionally, cyclopropane-containing naphthyridine derivatives have been synthesized and reacted with nucleophiles like pyrrolidine and piperidine . These reactions highlight the versatility of cyclopropane derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. For instance, the conformational properties and intramolecular hydrogen bonding of 1-fluorocyclopropanecarboxylic acid have been studied using microwave spectroscopy and quantum chemical calculations, revealing the existence of multiple conformers with different stabilities . These findings are important for predicting the behavior of "this compound" in various environments and its potential interactions with other molecules.
Applications De Recherche Scientifique
Synthesis Techniques
1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid and related compounds have been the subject of various synthesis techniques to explore their structural and electronic properties. For instance, the synthesis of fluoro-analogs like 2-fluoro-1-aminocyclopropane-1-carboxylic acid involves cyclopropanation followed by processes like Curtius rearrangement and oxidative cleavage, highlighting the complex chemistry of these compounds (Sloan & Kirk, 1997).
Structural and Conformational Studies
Extensive structural analyses, such as X-ray diffraction, have been conducted on cyclopropane derivatives to understand their molecular geometry, bond lengths, and angles. These studies provide insights into the orthorhombic crystal structures and the conformational dynamics influenced by substituents like the fluoro and methyl groups, which are crucial for designing compounds with desired chemical properties (Ries & Bernal, 1985).
Electronic and Geometric Similarity Studies
The comparison of geometric and electronic structures of cyclopropane carboxylates with arylalkanoates aids in understanding the influence of the cyclopropane ring on molecular properties. Such comparative studies are instrumental in the design and synthesis of new compounds with tailored electronic properties for specific applications (Tosi et al., 1982).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-8-6-9(2-3-10(8)13)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVIHKGYWUJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2(CC2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2516223.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2516228.png)


![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2516232.png)
![Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2516236.png)
![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)

![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)


![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2516244.png)